4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
CAS No.: 2549027-64-5
Cat. No.: VC11818485
Molecular Formula: C15H22N6OS
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549027-64-5 |
|---|---|
| Molecular Formula | C15H22N6OS |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 5-[[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H22N6OS/c1-10-11(2)16-15(23-4)18-14(10)21-7-5-20(6-8-21)9-13-17-12(3)19-22-13/h5-9H2,1-4H3 |
| Standard InChI Key | DGWRWCOKMSFGFN-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)CC3=NC(=NO3)C)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)CC3=NC(=NO3)C)SC)C |
Introduction
The compound 4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic molecule featuring a pyrimidine ring, a piperazine moiety, and an oxadiazole substituent. This unique arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry. Despite the lack of specific references to this compound in the provided search results, similar compounds with oxadiazole and piperazine rings have been studied for their biological activities, including antibacterial and antiviral properties.
Synthesis and Chemical Reactivity
The synthesis of such compounds typically involves multi-step reactions. These methods require careful control of reaction conditions to achieve high yields and purity. The presence of various functional groups allows for versatile chemical reactions, which can be modified to enhance biological efficacy or alter pharmacokinetic properties.
Biological Activities and Potential Applications
Compounds with similar structural features have been investigated for their potential biological activities, including antibacterial and antiviral effects. The combination of a pyrimidine ring with a piperazine moiety and an oxadiazole substituent may offer advantages in terms of selectivity and efficacy in therapeutic applications.
Research Findings and Data
While specific research findings on 4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine are not available, similar compounds have shown promise in drug development. For instance, derivatives containing oxadiazole and piperazine rings have been studied for their potential as therapeutic agents.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine | Complex | Pyrimidine, Piperazine, Oxadiazole | Potential in Drug Development |
| 4,5-Dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine | Not Specified | Pyrimidine, Piperazine, Oxadiazole, Methylsulfanyl | Potential Biological Activities |
| 3-Methylpiperazine derivative | Contains Piperazine | Antibacterial | |
| 5-Methylisoxazole derivative | Features Isoxazole | Antiviral |
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